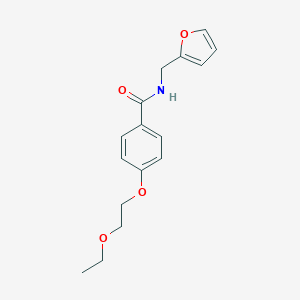![molecular formula C20H21ClN2O2 B269447 N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide, also known as AZ-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is classified as a benzamide and has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide are diverse and complex. In addition to its anti-cancer and anti-inflammatory effects, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has also been shown to have neuroprotective effects. It has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have anti-angiogenic properties, making it a potential candidate for the treatment of various vascular diseases.
実験室実験の利点と制限
One of the advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide in lab experiments is its specificity for HDAC inhibition. This specificity allows for the targeted inhibition of HDACs without affecting other enzymes or proteins. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have low toxicity in animal studies, making it a relatively safe compound for use in lab experiments.
One of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals and may require the use of organic solvents. Additionally, the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide. One area of research is the development of new analogs of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide with improved solubility and specificity for HDAC inhibition. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide and its effects on gene expression. Finally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has shown promise in the treatment of various diseases, and further research is needed to explore its potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity for HDAC inhibition and diverse biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
合成法
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide involves the reaction of 4-chlorobenzoic acid with 1-azepanecarbonyl chloride in the presence of a base. This reaction results in the formation of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide as the final product. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
特性
製品名 |
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide |
|---|---|
分子式 |
C20H21ClN2O2 |
分子量 |
356.8 g/mol |
IUPAC名 |
N-[4-(azepane-1-carbonyl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-9-5-15(6-10-17)19(24)22-18-11-7-16(8-12-18)20(25)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,22,24) |
InChIキー |
FFCDSHNRBROWNB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
